Carbamyl-PAF

Metabolic Stability Plasma Half-Life PAF Acetylhydrolase Resistance

Native PAF C-16 is rapidly inactivated by plasma acetylhydrolase, confounding long-term assays. Carbamyl-PAF (CAS 91575-58-5) is a metabolically stabilized PAFR agonist with complete resistance to enzymatic degradation. • >100 min plasma half-life enables sustained receptor engagement in serum-containing assays. • Sustains MAPK activation, c-myc/c-fos induction, and Ca²⁺ mobilization-ideal for chronic signaling studies. • Equipotent to PAF C-16 in eosinophil chemotaxis-validated for asthma and inflammation models. Supplied with ≥98% purity, QC documentation, and global logistics support.

Molecular Formula C26H55N2O7P
Molecular Weight 538.7 g/mol
CAS No. 91575-58-5
Cat. No. B163682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamyl-PAF
CAS91575-58-5
Synonyms1-O-hexadecyl-2-O-(N-methylcarbamoyl)-sn-glyceryl-3-phosphorylcholine
Molecular FormulaC26H55N2O7P
Molecular Weight538.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)NC
InChIInChI=1S/C26H55N2O7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-32-23-25(35-26(29)27-2)24-34-36(30,31)33-22-20-28(3,4)5/h25H,6-24H2,1-5H3,(H-,27,29,30,31)/t25-/m1/s1
InChIKeyFNFHZBKBDFRYHS-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamyl-PAF: Non-Hydrolyzable PAFR Agonist


Carbamyl-PAF (CAS 91575-58-5), also designated Methylcarbamyl PAF C-16 or C-PAF, is a synthetic, metabolically stabilized analog of the endogenous phospholipid mediator Platelet-Activating Factor (PAF) [1]. It functions as a potent and stereospecific agonist at the PAF G-protein coupled receptor (PAFR), initiating the full spectrum of PAF-mediated signaling pathways, including intracellular calcium mobilization, mitogen-activated protein kinase (MAPK) activation, and the induction of immediate-early genes such as c-myc and c-fos . Unlike the native PAF molecule, the substitution of the sn-2 acetyl group with an N-methylcarbamyl moiety confers complete resistance to enzymatic inactivation by PAF acetylhydrolase (PAF-AH), the primary metabolic enzyme for PAF in biological systems . This structural modification results in a compound with profoundly enhanced stability in plasma and cellular environments, making it an essential tool for studies requiring sustained PAF receptor stimulation without the confounding variable of rapid ligand degradation.

Why Carbamyl-PAF Is Irreplaceable


Direct substitution of Carbamyl-PAF with the native ligand PAF C-16 (CAS 74389-68-7) or other metabolically labile PAF analogs is scientifically invalid for experimental designs requiring sustained receptor engagement. Native PAF C-16 is rapidly hydrolyzed and inactivated by plasma and cellular PAF acetylhydrolases (PAF-AH) with a short half-life in biological matrices [1]. In stark contrast, Carbamyl-PAF's unique N-methylcarbamyl moiety at the sn-2 position renders it completely resistant to this degradation pathway . As a result, PAF C-16 is unsuitable for assays conducted in the presence of serum, plasma, or for long-term cell culture exposures where its concentration would rapidly decline, introducing significant variability and confounding dose-response interpretations. Furthermore, while structurally similar, PAF C-18 (CAS 74389-69-8) exhibits different potency profiles and, like PAF C-16, is subject to rapid metabolic inactivation, limiting its utility in the same contexts where a stable, sustained signal is required .

Carbamyl-PAF vs. PAF C-16: Evidence Comparison


Enhanced Plasma Stability

Carbamyl-PAF exhibits a half-life exceeding 100 minutes in platelet-poor plasma, a direct consequence of its complete resistance to degradation by PAF acetylhydrolase (PAF-AH) . This contrasts sharply with the native ligand PAF C-16, which is a substrate for PAF-AH and undergoes rapid enzymatic inactivation under identical conditions. The enhanced stability is a direct result of the N-methylcarbamyl substitution at the sn-2 position, which sterically and chemically blocks the active site of the hydrolytic enzyme [1].

Metabolic Stability Plasma Half-Life PAF Acetylhydrolase Resistance

PAF Receptor Binding Affinity

In a direct head-to-head comparison, Carbamyl-PAF and the native ligand PAF C-16 were shown to compete for binding to high-affinity PAF receptors on human polymorphonuclear neutrophils (PMNs) [1]. The dissociation constant (Kd) for Carbamyl-PAF was determined to be 1.1 nM, compared to a Kd of 0.2 nM for PAF C-16 [2]. This indicates that while Carbamyl-PAF is a high-affinity ligand for the PAFR, its binding affinity is approximately 5.5-fold lower than that of the endogenous ligand. Importantly, this binding affinity was found to correlate precisely with its functional capacity to stimulate neutrophil degranulation .

Receptor Binding Affinity PAFR Kd Neutrophil Activation

Induction of Neutrophil Degranulation

Carbamyl-PAF induces half-maximal degranulation of human polymorphonuclear leukocytes (PMNLs) at a concentration (EC50) of 16 nM . This functional assay, measuring the release of granule contents, is a key readout of PAFR-mediated inflammatory activation in neutrophils. While a direct, side-by-side EC50 value for PAF C-16 in this specific PMNL degranulation assay is not provided in the same source, the EC50 value aligns well with the compound's established receptor binding affinity (Kd = 1.1 nM) [1] and demonstrates its potent agonist activity. The ability to resist metabolic inactivation ensures that this functional response is sustained and not rapidly curtailed by enzymatic degradation, unlike the response elicited by PAF C-16 in comparable systems .

Neutrophil Degranulation PMNL Activation Inflammation

PAFR mRNA Downregulation

In human promonocytic U937 cells, prolonged exposure (24 hours) to Carbamyl-PAF results in a dose-dependent decrease in PAF receptor mRNA levels [1]. The effect was quantified with an EC50 value of approximately 10 nM [2]. As a control, lyso-PAF (1 µM), the biologically inactive precursor and metabolite of PAF, failed to induce significant mRNA downregulation, confirming the agonist-specific nature of this response [3]. This demonstrates that sustained PAFR activation by the non-metabolizable agonist triggers a robust, specific, and quantifiable feedback mechanism at the transcriptional level, a finding that would be difficult to observe using the rapidly degraded native ligand PAF C-16 in long-term culture.

Receptor Downregulation mRNA Expression Transcriptional Regulation

Metabolic Stability in Lymphoblasts

Carbamyl-PAF is not significantly metabolized when incubated with Raji lymphoblasts at 37°C [1]. This cellular model demonstrates the compound's resistance to degradation by cellular esterases and other metabolic enzymes present in cultured lymphocytes, extending beyond its well-documented resistance to plasma PAF-AH. This property is in direct contrast to PAF C-16, which is known to be metabolized by various cell types, including leukocytes and endothelial cells, through deacetylation to the inactive lyso-PAF [2]. The lack of significant metabolism in Raji cells confirms that Carbamyl-PAF can provide a stable, consistent agonist concentration throughout the duration of cell culture experiments, a critical requirement for accurate dose-response and kinetic studies in lymphocyte-related research.

Metabolic Stability Lymphocyte Biology Cell Culture Assay

Leukocyte Chemotaxis Selectivity

Functional selectivity is evident in chemotaxis assays. Carbamyl-PAF (Methylcarbamyl PAF C-16) is reported to be less potent than both PAF C-16 and PAF C-18 in stimulating the directed migration (chemotaxis) of neutrophils . In contrast, the compound is described as being equipotent to both PAF C-16 and PAF C-18 in promoting the migration of eosinophils [1]. This differential activity profile across leukocyte subsets suggests that while the stable analog retains full agonist activity for some PAFR-mediated functions (eosinophil chemotaxis), its potency for other functions (neutrophil chemotaxis) is reduced compared to the native ligands. This may reflect subtle differences in receptor coupling or downstream signaling bias that are unmasked by the stable ligand.

Chemotaxis Cell Migration Leukocyte Trafficking

Carbamyl-PAF: Application Scenarios


PAFR Desensitization and Downregulation

Carbamyl-PAF is the ideal agonist for investigating chronic PAFR signaling. Its non-hydrolyzable nature enables sustained receptor stimulation over hours to days without the confounding loss of agonist concentration due to enzymatic degradation. This is essential for studies requiring prolonged exposure to quantify receptor desensitization, internalization, and transcriptional regulation, as demonstrated by its EC50 of ~10 nM for PAFR mRNA downregulation in U937 cells after a 24-hour exposure [1]. PAF C-16 would be unsuitable in this context due to its rapid degradation .

Plasma & Serum Assays

For any experiment involving blood, plasma, serum, or other biological fluids containing PAF acetylhydrolase (PAF-AH), Carbamyl-PAF is the necessary choice. Its half-life of >100 minutes in platelet-poor plasma ensures that the administered dose remains active and consistently engages the PAFR [1]. In contrast, the native ligand PAF C-16 is rapidly inactivated in plasma, leading to unreliable and transient signaling . This makes Carbamyl-PAF the standard for studying PAF biology in ex vivo blood assays, in vivo animal models, and any experiment where biological matrices are present.

Eosinophil Activation and Migration

Researchers focusing on the role of PAF in eosinophil biology, such as in asthma and allergic inflammation models, can use Carbamyl-PAF as a direct, stable substitute for PAF C-16. The evidence indicates that it is equipotent to PAF C-16 in promoting eosinophil migration [1]. This allows for the design of long-term chemotaxis and activation assays without the complications of ligand instability, ensuring that the observed effects on eosinophil function are a direct result of sustained PAFR agonism.

Gene Expression & Signal Transduction

The ability of Carbamyl-PAF to induce sustained signaling makes it the preferred tool for dissecting downstream pathways. In NRK-49 cells overexpressing the PAF receptor, Carbamyl-PAF robustly induces the expression of immediate-early genes c-myc and c-fos and activates the MAPK pathway [1]. Furthermore, it dose-dependently increases intracellular calcium . The stable, non-fluctuating signal provided by Carbamyl-PAF simplifies the analysis of these signaling cascades, allowing for clear correlation between receptor activation and cellular outcome without the noise introduced by the rapid on/off kinetics of the labile native ligand .

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